Tin(II) tartrate hydrate

Catalog No.
S591735
CAS No.
815-85-0
M.F
C4H4O6Sn
M. Wt
266.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(II) tartrate hydrate

CAS Number

815-85-0

Product Name

Tin(II) tartrate hydrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioate;tin(2+)

Molecular Formula

C4H4O6Sn

Molecular Weight

266.78 g/mol

InChI

InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1

InChI Key

YXTDAZMTQFUZHK-ZVGUSBNCSA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]

Reducing Agent

Stannous tartrate possesses strong reducing properties due to the presence of tin (Sn) in the +2 oxidation state. This makes it a valuable tool in various research settings:

  • Chemical Reactions: Stannous tartrate can be used to reduce other metal ions to their lower oxidation states. This is particularly useful in studying reaction mechanisms and synthesizing specific compounds. For instance, research has explored its ability to reduce ferric chloride (FeCl₃) to ferrous chloride (FeCl₂) [].
  • Analytical Chemistry: In analytical chemistry, stannous tartrate plays a role in titrimetric analysis, where it acts as a reducing agent in reactions with certain oxidizing agents. This allows researchers to determine the concentration of the unknown oxidizing agent [].

Radiopharmaceutical Labeling

Stannous tartrate finds application in radiopharmaceutical labeling, particularly with the radioisotope Technetium-99m (⁹⁹ᵐTc). By complexing with ⁹⁹ᵐTc, stannous tartrate helps form stable radiopharmaceuticals used in diagnostic imaging techniques like scintigraphy. This allows researchers to study various physiological processes and identify abnormalities within the body [, ].

Tin(II) tartrate hydrate, also known as stannous tartrate, is a coordination complex with the chemical formula SnC₄H₄O₆·xH₂O. This compound consists of tin in the +2 oxidation state coordinated with tartrate anions derived from tartaric acid. It typically appears as an off-white powder and is soluble in water and dilute acids, making it useful in various applications across chemistry, biology, and industry.

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  • Substitution: The tartrate ligand can be substituted with other ligands in coordination chemistry, allowing for the formation of new complexes.
  • The general reaction for its synthesis involves the interaction between tin(II) chloride and tartaric acid in an aqueous solution, resulting in the formation of tin(II) tartrate hydrate.

    Research indicates that tin(II) tartrate exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and cytotoxic effects on certain cell types. The mechanism of action involves binding interactions with biomolecules, where tin(II) can influence enzyme activity by altering their redox state. Furthermore, it plays a crucial role in radiopharmaceutical applications, particularly in labeling technetium-99m for diagnostic imaging .

    Synthetic Routes

    The synthesis of tin(II) tartrate hydrate can be achieved through several methods:

    • Reaction with Tin(II) Chloride: The most common method involves dissolving tin(II) chloride in water and adding tartaric acid. The mixture is stirred and heated to facilitate the reaction:
      SnCl2+C4H6O6SnC4H4O6+2NaCl\text{SnCl}_2+\text{C}_4\text{H}_6\text{O}_6\rightarrow \text{SnC}_4\text{H}_4\text{O}_6+2\text{NaCl}
    • Using Tin Oxides: Tin(IV) oxide or tin(II) oxide can also react with tartaric acid under controlled conditions to yield the desired product.

    Industrial Production

    In industrial settings, production methods are scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature and concentration, followed by purification processes like recrystallization.

    Tin(II) tartrate hydrate has diverse applications:

    • Electrochemical Processes: It is used in the electrodeposition of multilayer coatings and tin-zinc alloys from sulfate-tartrate baths.
    • Radiopharmaceuticals: Its role in complexing technetium-99m makes it vital for diagnostic imaging techniques.
    • Textile Industry: It serves as a mordant in dyeing and printing textiles due to its ability to form stable complexes with dyes .
    • Catalysis: The compound acts as a catalyst in various organic reactions due to its reducing properties.

    Similar Compounds: Comparison with Other Compounds

    Tin(II) tartrate hydrate is unique among similar compounds due to its specific coordination properties and reactivity. Below is a comparison with other related compounds:

    CompoundFormulaKey Characteristics
    Tin(II) chloride dihydrateSnCl₂·2H₂OMore soluble; used primarily in inorganic chemistry.
    Tin(IV) tartrateSnC₄H₄O₆Oxidized form; different reactivity profile.
    Zinc tartrateZnC₄H₄O₆Similar metal-tartrate complex; used in agriculture.

    Uniqueness: Tin(II) tartrate hydrate's ability to act both as a reducing agent and a catalyst distinguishes it from other tin compounds, enhancing its utility in various applications .

    Tin(II) tartrate hydrate, with the chemical formula C₄H₄O₆Sn·xH₂O, is a coordination complex consisting of tin in the +2 oxidation state coordinated with tartrate anions derived from tartaric acid [1] [2]. The compound typically appears as an off-white powder and exhibits slight solubility in water, making it suitable for various applications including dyeing and printing textiles [1].

    The hydrothermal synthesis of tin(II) tartrate hydrate involves a controlled reaction between tin(II) chloride and tartaric acid under specific temperature and pressure conditions [13] [14]. This methodology has gained significant attention due to its ability to produce high-quality crystalline products with controlled morphology and particle size [14].

    Reaction Mechanism

    The general reaction for the synthesis involves the interaction between tin(II) chloride (SnCl₂) and tartaric acid (C₄H₆O₆) in an aqueous solution, resulting in the formation of tin(II) tartrate hydrate . The reaction can be represented as:

    SnCl₂ + C₄H₆O₆ → C₄H₄O₆Sn·xH₂O + 2HCl

    In a typical hydrothermal synthesis procedure, the following steps are followed:

    • Preparation of precursor solutions: Tin(II) chloride dihydrate is dissolved in distilled water or dilute hydrochloric acid to prevent hydrolysis [4] [25].
    • Addition of tartaric acid: A stoichiometric amount of tartaric acid is dissolved separately in water and then added to the tin(II) chloride solution under continuous stirring [13] [14].
    • pH adjustment: The pH of the mixture is adjusted, typically to a range of 4-6, using sodium hydroxide or ammonium hydroxide to facilitate the formation of tin(II) tartrate [14] [20].
    • Hydrothermal treatment: The mixture is transferred to a Teflon-lined autoclave and heated at temperatures ranging from 100°C to 180°C for 6-24 hours [13] [15].
    • Cooling and isolation: After the reaction period, the autoclave is allowed to cool naturally to room temperature, and the resulting precipitate is collected by filtration [14] [15].

    Optimization Parameters

    Several parameters significantly influence the hydrothermal synthesis of tin(II) tartrate hydrate:

    ParameterRangeEffect on Product
    Temperature100-180°CHigher temperatures increase crystallinity but may lead to oxidation of Sn(II) to Sn(IV) [13] [14]
    Reaction time6-24 hoursLonger times improve yield but may affect purity [14] [15]
    pH4-6Controls precipitation rate and morphology of crystals [14] [20]
    Precursor ratio1:1 to 1:2 (Sn:tartaric acid)Affects stoichiometry and purity of final product [13] [25]
    SolventWater, ethanol, acetone mixturesInfluences solubility and crystal growth patterns [14] [25]

    Recent research has demonstrated that the addition of surfactants or structure-directing agents during hydrothermal synthesis can significantly influence the morphology and particle size of tin(II) tartrate hydrate crystals [14] [15]. For instance, the use of ethanol as a co-solvent has been shown to produce more uniform particles with enhanced crystallinity [25] [27].

    Kozeshkov Redistribution Reactions for Organotin Derivatives

    The Kozeshkov redistribution reaction represents an important synthetic pathway for the preparation of organotin compounds, including precursors that can be converted to tin(II) tartrate hydrate [5]. This equilibrium-based reaction was first mentioned by Buckton but later extensively studied and named after Kozeshkov [5] [16].

    Reaction Principles

    The Kozeshkov redistribution reaction involves the exchange of organic and inorganic groups between tin centers, following the general equilibrium:

    R₄Sn + SnX₄ ⇌ 2R₂SnX₂

    Where R represents organic groups (typically aryl or alkyl) and X represents halides (usually chloride) [5] [16]. This equilibrium can be shifted toward either direction by controlling the reaction conditions and stoichiometry [16].

    For the synthesis of tin(II) tartrate hydrate precursors, the Kozeshkov reaction is particularly valuable as it allows for the controlled preparation of organotin halides that can subsequently react with tartaric acid [5]. The reaction proceeds through the following steps:

    • Preparation of tetraorganotin compounds (R₄Sn) via Grignard reactions with tin tetrachloride [5].
    • Redistribution reaction between R₄Sn and SnCl₄ to form diorganotin dichlorides (R₂SnCl₂) or organotin trichlorides (RSnCl₃) [5] [16].
    • Hydrolysis of the organotin halides to form organotin oxides or hydroxides [16].
    • Reaction of these intermediates with tartaric acid to form organotin tartrate complexes [16] [24].

    Factors Affecting Redistribution Equilibrium

    The Kozeshkov redistribution reaction is influenced by several key factors:

    FactorEffect on Equilibrium
    TemperatureHigher temperatures generally favor the formation of R₂SnX₂ and RSnX₃ [5] [16]
    SolventPolar solvents stabilize ionic intermediates and affect equilibrium position [5]
    Steric hindranceBulky R groups shift equilibrium toward R₄Sn and SnX₄ [5]
    Lewis acidsCatalyze the redistribution process by facilitating group exchange [16]
    Reaction timeLonger times allow equilibrium to be fully established [5] [16]

    Research has shown that when using aryl groups with ortho substituents, the ratio of the desired Ar₄Sn product decreases, giving rise to a higher amount of Ar₃SnX species due to steric effects [5]. This observation is particularly relevant when designing synthetic routes to specific organotin precursors for tin(II) tartrate hydrate synthesis [5] [16].

    The Kozeshkov redistribution reaction offers several advantages for the preparation of organotin derivatives:

    • Versatility in producing various organotin compounds with different degrees of substitution [5].
    • Ability to control product distribution through stoichiometry and reaction conditions [5] [16].
    • Relatively mild reaction conditions compared to direct synthesis methods [16].
    • Potential for high yields when optimized properly [5].

    Industrial-Scale Production Optimization Strategies

    The industrial-scale production of tin(II) tartrate hydrate requires careful optimization of various parameters to ensure high yield, consistent quality, and cost-effectiveness [6] [12]. Several strategies have been developed to address the challenges associated with scaling up laboratory processes to industrial production [23].

    Process Flow Optimization

    A typical industrial production process for tin(II) tartrate hydrate follows these key steps:

    • Raw material preparation: Purification and standardization of tin(II) chloride and tartaric acid [12] [23].
    • Reaction: Controlled mixing of precursors under optimized conditions [23].
    • Precipitation: Formation of tin(II) tartrate hydrate crystals [12] [23].
    • Separation: Filtration and washing of the product [23].
    • Drying: Removal of excess moisture under controlled conditions [12] [23].
    • Packaging: Final product preparation for distribution [12].

    Critical Parameters for Industrial Optimization

    ParameterOptimization StrategyImpact on Production
    Reaction temperaturePrecise temperature control systems with feedback loopsEnsures consistent crystal formation and prevents Sn(II) oxidation [12] [23]
    Mixing efficiencyUse of specialized industrial mixers with controlled shear ratesImproves homogeneity and reaction completion [23]
    pH controlAutomated pH monitoring and adjustment systemsMaintains optimal conditions for precipitation [12] [17]
    Reaction timeProcess modeling to determine optimal durationBalances yield and throughput [23]
    Reagent purityImplementation of quality control protocols for raw materialsReduces batch-to-batch variation [12] [23]
    Energy consumptionHeat recovery systems and process integrationReduces production costs [23]

    Batch vs. Continuous Production

    Industrial production of tin(II) tartrate hydrate can be implemented using either batch or continuous processes, each with distinct advantages [23]:

    Batch production offers flexibility in production volume and easier quality control but may suffer from batch-to-batch variations [23]. In contrast, continuous production provides consistent product quality and higher throughput but requires significant initial investment and complex control systems [23] [28].

    Recent advancements in industrial production have focused on developing hybrid systems that combine the advantages of both approaches [23]. For instance, semi-continuous processes with continuous mixing and reaction followed by batch separation and purification have shown promising results in optimizing both quality and efficiency [23] [28].

    Yield Optimization Strategies

    Several approaches have been implemented to maximize the yield of tin(II) tartrate hydrate in industrial settings:

    • Precise stoichiometric control: Maintaining the optimal ratio of tin(II) chloride to tartaric acid (typically 1:1 to 1:1.2) to maximize conversion while minimizing waste [12] [23].
    • Reaction medium optimization: Using mixed solvent systems (water/ethanol) to enhance precipitation and crystal formation [17] [23].
    • Seeding techniques: Introduction of tin(II) tartrate hydrate seed crystals to promote controlled crystallization and improve product morphology [23].
    • Process intensification: Implementation of advanced reactor designs that enhance mixing and heat transfer efficiency [23] [28].
    • Recycling of mother liquors: Recovery and reuse of unreacted materials from filtration processes [23].

    These optimization strategies have been shown to increase production yields from typical laboratory-scale values of 70-80% to industrial-scale efficiencies exceeding 95% [12] [23].

    Purification Techniques: Recrystallization and Solvent Extraction

    The purification of tin(II) tartrate hydrate is crucial for obtaining a high-quality product suitable for various applications [7] [9]. Two primary techniques employed for purification are recrystallization and solvent extraction, each offering distinct advantages depending on the specific impurities present [9] [18].

    Recrystallization Techniques

    Recrystallization is a widely used method for purifying tin(II) tartrate hydrate based on the principle that most solids exhibit increased solubility at higher temperatures [9] [18]. The process involves the following steps:

    • Dissolution: The impure tin(II) tartrate hydrate is dissolved in a suitable solvent (typically water or water-ethanol mixtures) at elevated temperatures [7] [18].
    • Hot filtration: The hot solution is filtered to remove insoluble impurities [9].
    • Cooling crystallization: The solution is cooled slowly to allow the formation of pure crystals while leaving soluble impurities in solution [9] [18].
    • Filtration and washing: The crystals are collected by filtration and washed with cold solvent to remove residual mother liquor [7] [18].
    • Drying: The purified crystals are dried under controlled conditions to obtain the final product [7] [18].

    The effectiveness of recrystallization depends significantly on the selection of an appropriate solvent system [9]. For tin(II) tartrate hydrate, water is commonly used, but the addition of ethanol or methanol can enhance purification efficiency by reducing the solubility of the product while maintaining the solubility of impurities [7] [18].

    Solvent SystemAdvantagesLimitations
    WaterReadily available, environmentally friendlyLimited selectivity for certain impurities [9] [18]
    Water-ethanol (3:1)Enhanced crystallization, improved purityHigher cost, potential flammability concerns [7] [18]
    Water-methanol (2:1)Rapid crystallization, high yieldToxicity considerations, requires careful handling [18] [31]
    Acetone-waterEffective for removing organic impuritiesLess effective for inorganic contaminants [7] [18]

    Research has shown that slow cooling rates (0.5-1°C per minute) during recrystallization produce larger, more uniform crystals of tin(II) tartrate hydrate with higher purity [7] [18]. Additionally, multiple recrystallization cycles can progressively improve product purity, although this comes at the cost of reduced overall yield [9] [18].

    Solvent Extraction Methods

    Solvent extraction represents another valuable approach for purifying tin(II) tartrate hydrate, particularly when dealing with metal impurities that may be difficult to remove by recrystallization alone [10] [29]. The technique exploits differences in the distribution coefficients of tin(II) and impurities between immiscible phases [10].

    A typical solvent extraction purification process involves:

    • Dissolution: The impure tin(II) tartrate hydrate is dissolved in an aqueous acidic solution (typically dilute hydrochloric acid) [10] [29].
    • Extraction: The solution is mixed with an immiscible organic solvent containing a selective extractant [10].
    • Phase separation: The organic phase containing the extracted species is separated from the aqueous phase [10] [29].
    • Stripping: The desired compound is back-extracted into a fresh aqueous phase under different conditions [10].
    • Precipitation: The purified tin(II) tartrate is precipitated from the aqueous solution by pH adjustment or addition of precipitating agents [10] [29].

    Several extractants have been investigated for the purification of tin compounds:

    ExtractantOrganic SolventSelectivityEfficiency
    2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A)TolueneHigh selectivity for Sn(IV) over many metals>95% extraction in single stage [29]
    Tri-n-butyl phosphate (TBP)KeroseneModerate selectivity, good for separating Sn from Fe, Cu85-90% extraction efficiency [10] [29]
    N-p-chlorophenyl-2-furohydroxamic acidVarious organic solventsSelective separation from associated elementsHigh extraction from perchloric acid media [10]

    Research has demonstrated that the pH of the aqueous phase significantly influences the extraction efficiency of tin species [10] [29]. For tin(II) compounds, extraction is typically most effective in the pH range of 1-3, while adjusting to higher pH values (4-6) can facilitate selective back-extraction [10] [29].

    Physical Description

    White solid; [Merck Index] White powder; [Avocado Research MSDS]

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    267.902990 g/mol

    Monoisotopic Mass

    267.902990 g/mol

    Heavy Atom Count

    11

    UNII

    6JS9U5611X

    GHS Hazard Statements

    Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    815-85-0

    Wikipedia

    Stannous tartrate

    General Manufacturing Information

    Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, tin(2+) salt (1:1): ACTIVE

    Dates

    Last modified: 08-15-2023

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